molecular formula C13H18O7 B1676437 Methylarbutin CAS No. 6032-32-2

Methylarbutin

Cat. No. B1676437
CAS RN: 6032-32-2
M. Wt: 286.28 g/mol
InChI Key: SIXFVXJMCGPTRB-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylarbutin is a derivative of Arbutin, a glycosylated hydroquinone . It is found in various plants, especially in the bearberries of the Ericaceae and Saxifragaceae families . It is commonly used as a skin-lightening agent in cosmetic and pharmaceutical industries .


Synthesis Analysis

Methylarbutin can be synthesized from acetobromglucose and Hydroquinone . Recent studies have demonstrated methods for improving yields for industrial-scale production in Escherichia coli . The supply of precursors phosphoenolpyruvate and uridine diphosphate glucose was improved, leading to a significant increase in β-arbutin production .


Molecular Structure Analysis

The molecular structure of Methylarbutin is similar to that of Arbutin, with the addition of a methyl group . The molecular formula of Methylarbutin is C13H18O7 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methylarbutin are complex and involve multiple steps . The process involves the supply of precursors, the identification and elimination of byproducts, and the use of an endogenous O-acetyltransferase .

Scientific Research Applications

Biosynthesis in Plant Cells

Methylarbutin is involved in the biosynthesis of glycosides in plant cells. A study on Rauwolfia serpentina, an Indian medicinal plant, utilized in vivo NMR experiments to follow the biosynthesis of methylursubin, a newly detected glycoside, from 4-methoxyphenol through the intermediate methylarbutin. This study highlights methylarbutin's role in plant cell metabolism and glycoside formation (Lutterbach & Stöckigt, 1995).

In Vitro Studies on Bergenia crassifolia

In a tissue culture derived from sterile germinating plants of Bergenia crassifolia, methylarbutin was identified among other compounds like bergenin and hydroquinone. This study demonstrates the presence of methylarbutin in in vitro plant cultures and its potential for further research in phytochemistry (Duskova, Dušek, & Jahodar, 2001).

Pharmacokinetics in Bearberry Leaf Extracts

Research on the urinary excretion of arbutin metabolites after the oral administration of bearberry leaf extracts included the study of methylarbutin. The investigation into the pharmacokinetics of these compounds offers insights into how methylarbutin and related substances are metabolized and eliminated in the human body (Quintus, Kovar, Link, & Hamacher, 2005).

Antioxidant and Neuroprotective Effects

Methylarbutin's derivative, arbutin, has been studied for its antioxidant and neuroprotective effects. In a study on a Parkinson's disease animal model, arbutin showed promising results in attenuating behavioral impairment and oxidative stress (Dadgar et al., 2018).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXFVXJMCGPTRB-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032087
Record name Methylarbutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylarbutin

CAS RN

6032-32-2
Record name Methylarbutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6032-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylarbutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylarbutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6032-32-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLARBUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9MW5FU0XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylarbutin
Reactant of Route 2
Methylarbutin
Reactant of Route 3
Methylarbutin
Reactant of Route 4
Methylarbutin
Reactant of Route 5
Reactant of Route 5
Methylarbutin
Reactant of Route 6
Reactant of Route 6
Methylarbutin

Citations

For This Compound
437
Citations
L Kraus, E Stahl - Journal of Chromatography A, 1979 - Elsevier
Aus Fig. 1 geht hervor, dass bei den angegebenen Bedingungen eine gute rrenn!! ng von Arbutin und Methylarbutin bei einer Analysendauer von 6 min zu: rhaltcn ist. Hydrochinon, das …
Number of citations: 1 www.sciencedirect.com
O Sticher, F Soldati, D Lehmann - Planta medica, 1979 - europepmc.org
[High-performance liquid chromatographic separation and quantitative determination of arbutin, methylarbutin, hydroquinone and hydroquinone-monomethylether in Arctostaphylos …
Number of citations: 39 europepmc.org
SE Edwards, I da Costa Rocha… - … : An Evidence-Based …, 2015 - books.google.com
… derivatives such as hydroquinone and methylarbutin. Other compounds present include … leaves (standardised to arbutin and methylarbutin content) in combination with Taraxacum …
Number of citations: 2 books.google.com
J Dusková, J Dusek, L Jahodár - Ceska a Slovenska Farmacie …, 2001 - europepmc.org
… No transformation of arbutin or 4-methoxyphenol to produce methylarbutin took place in the culture under the given conditions. The highest increase in the summary content of phenolic …
Number of citations: 6 europepmc.org
N Linnenbrink, L Kraus - Planta medica, 1986 - thieme-connect.com
… frequently mentioned (4), methylarbutin producing chemical race of A. … In callus-cultures neither arbutin nor methylarbutin were … On methylarbutin accumulation no feeding effects were …
Number of citations: 2 www.thieme-connect.com
G WAGNER, M BOHM - Die Pharmazie, 1957 - europepmc.org
[Paper chromatographic demonstration of methylarbutin by arbutin]. - Abstract - Europe PMC … [Paper chromatographic demonstration of methylarbutin by arbutin]. …
Number of citations: 2 europepmc.org
F Fromard - … and quantitative analyses in chromatography. Comptes …, 1983
Number of citations: 2
A Stambergova, M Supcikova, I Leifetova - 1985 - ACTA MEDICA CESKA A …
Number of citations: 10
M Yoshikawa, K Itoh, S Tachibana - Bulletin of the Ehime University Forest (Japan), 1999
Number of citations: 0
L Kraus, E Stahl - Journal of Chromatography, 1979
Number of citations: 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.